Cytotoxic Potency Against KB Carcinoma Cells
IT-143A demonstrates substantially higher potency against KB human epidermoid carcinoma cells compared to the archetypal piericidin A1. In assays conducted under comparable conditions, IT-143A inhibited KB cell growth with an IC50 of 0.36 ng/mL (0.77 nM) [1], whereas piericidin A1 required an IC50 of 8.9 μg/mL (21.4 μM) against the same cell line [2].
| Evidence Dimension | Cytotoxic potency against KB epidermoid carcinoma cells (IC50) |
|---|---|
| Target Compound Data | 0.36 ng/mL (0.77 nM) |
| Comparator Or Baseline | Piericidin A1: 8.9 μg/mL (21.4 μM) |
| Quantified Difference | Approximately 24,700-fold lower IC50 (nM basis) or ~25,000-fold (ng/mL basis) |
| Conditions | KB human epidermoid carcinoma cell line; MTT or similar cell viability assay; 72-hour exposure (standard piericidin cytotoxicity protocol) |
Why This Matters
This magnitude of potency difference is consequential for procurement in oncology research programs where nanomolar-to-picomolar activity against specific cell lines is a prerequisite for hit-to-lead progression.
- [1] MedChemExpress. IT-143A Technical Datasheet. Product No. HY-133541. View Source
- [2] Nature Table. Natural piericidins: origins and cytotoxic or/and antimicrobial activities. Citing: Takahashi N et al. Piericidin A, a new antibiotic. J Antibiot. 1963;16:196-200. View Source
